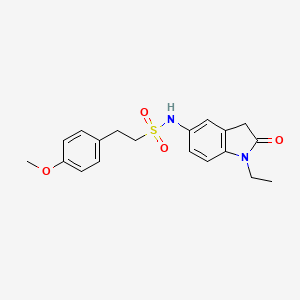

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-3-21-18-9-6-16(12-15(18)13-19(21)22)20-26(23,24)11-10-14-4-7-17(25-2)8-5-14/h4-9,12,20H,3,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTBQDKVUNJKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the indoline core The indoline can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium methoxide (NaOCH₃).

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Reduction products such as ethylamine derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe in biological studies to investigate enzyme activities or receptor binding.

Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 1 : Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl) carbamate

- Structural Features: Contains an indole ring (vs. indolinone in the target compound) and a carbamate-linked octyl chain. The sulfonamide group is retained.

- Synthesis : Derived from 4-chloro-1-(4-methoxyphenyl)butan-1-one, with modifications to introduce the indole-sulfonamide framework .

- Activity : Indole derivatives often exhibit kinase inhibitory properties, but the octyl chain in Compound 1 may reduce blood-brain barrier penetration compared to the ethyl group in the target compound.

Compound 2 : N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide

- Structural Features: Replaces the indolinone core with an imidazole-pyridine system. Retains the 4-methoxyphenyl and sulfonamide groups.

- Synthesis : Follows a Weinstein-modified protocol, emphasizing heterocyclic ring formation .

Compound 3 : N-methyl-N-(2-((2-(1-oxoisoindolin-5-ylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)methyl)phenyl)methanesulfonamide

- Structural Features: Incorporates a trifluoromethyl-pyrimidine ring and isoindolinone core. Shares the sulfonamide group but lacks the 4-methoxyphenyl moiety.

- Activity : The trifluoromethyl group improves metabolic stability, while the pyrimidine ring may enhance DNA-intercalating properties, diverging from the target compound’s likely kinase-targeted mechanism .

Key Research Findings

- Structure-Activity Relationship (SAR): The indolinone scaffold in the target compound may favor selective kinase binding (e.g., JAK or CDK inhibitors), while bulkier substituents (e.g., octyl in Compound 1) reduce bioavailability .

- Sulfonamide Role : Enhances solubility and hydrogen-bonding capacity, critical for target engagement across analogs .

- 4-Methoxyphenyl Impact : This group improves lipophilicity and receptor affinity but may increase metabolic clearance compared to halogenated variants (e.g., trifluoromethyl in Compound 3) .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 286.37 g/mol

This compound features an oxoindole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxoindole structure. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |

| A549 (Lung Cancer) | 12.7 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18.5 | Inhibition of proliferation |

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects. In vivo studies using animal models of inflammation revealed that treatment with this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.

- Modulation of Apoptotic Pathways : The compound may activate caspases, leading to programmed cell death.

Study 1: Anticancer Efficacy in Breast Cancer Models

A study published in a peer-reviewed journal evaluated the efficacy of this compound in MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Study 2: Anti-inflammatory Effects in Animal Models

Another investigation assessed the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model in rats. The results showed a marked reduction in paw swelling and inflammatory markers compared to control groups, suggesting potential therapeutic applications for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.